

A Comprehensive Review of 2-butyl-2-(2,4-dichlorophenyl)oxirane Research

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Compound of Interest

Compound Name: Oxirane, 2-butyl-2-(2,4-dichlorophenyl)-

Cat. No.: B1279120

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-butyl-2-(2,4-dichlorophenyl)oxirane is an organic compound primarily recognized as a significant impurity in the production of Hexaconazole, a broad-spectrum triazole fungicide. Its presence in commercial fungicide formulations necessitates a thorough understanding of its chemical properties, biological activity, and potential toxicological effects. This technical guide provides a comprehensive literature review of the existing research on 2-butyl-2-(2,4-dichlorophenyl)oxirane, summarizing its synthesis, mechanism of action, and available data on its biological and toxicological profile. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug and pesticide development.

Chemical and Physical Properties

2-butyl-2-(2,4-dichlorophenyl)oxirane is a chiral molecule with the chemical formula $C_{12}H_{14}Cl_2O$. A summary of its key chemical and physical properties is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₄ Cl ₂ O	
Molecular Weight	245.14 g/mol	[1][2]
CAS Number	88374-07-6	[2]
Appearance	Colorless to light yellow liquid	
Boiling Point	~277-280 °C	
Melting Point	~ -67 to -65 °C	
Density	~1.23 g/mL	
Solubility	Good solubility in common organic solvents	

Table 1: Physicochemical Properties of 2-butyl-2-(2,4-dichlorophenyl)oxirane

Synthesis and Manufacturing

The synthesis of 2-butyl-2-(2,4-dichlorophenyl)oxirane is not typically the primary goal of chemical manufacturing but rather a byproduct in the synthesis of Hexaconazole. However, understanding its formation is crucial for controlling its levels in the final product. The primary synthetic routes to this oxirane involve the epoxidation of its corresponding alkene precursor, 1-(2,4-dichlorophenyl)hex-1-ene.

Experimental Protocol: Epoxidation of 1-(2,4-dichlorophenyl)hex-1-ene

A common method for the synthesis of 2-butyl-2-(2,4-dichlorophenyl)oxirane involves the epoxidation of 1-(2,4-dichlorophenyl)hex-1-ene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

- 1-(2,4-dichlorophenyl)hex-1-ene

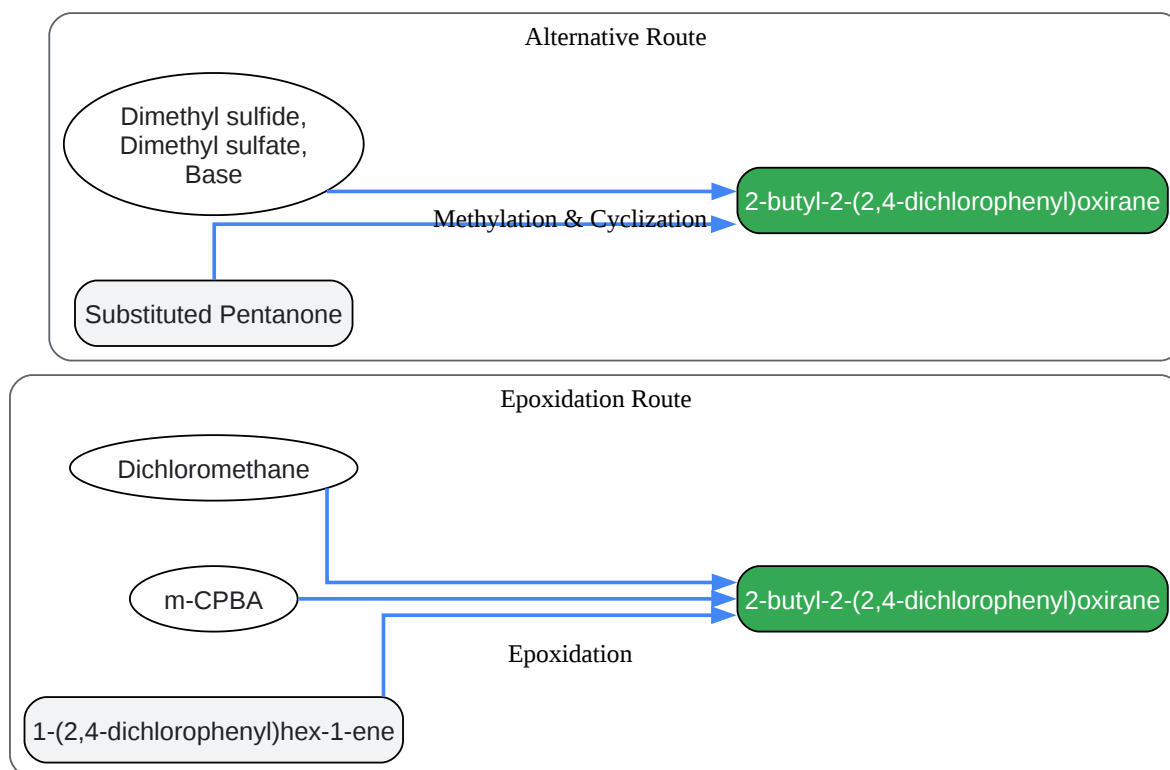
- meta-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (CH_2Cl_2)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Dissolve 1-(2,4-dichlorophenyl)hex-1-ene in dichloromethane in a round-bottom flask.
- Cool the solution in an ice bath.
- Slowly add a solution of m-CPBA in dichloromethane to the flask with stirring.
- Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
- Quench the reaction by adding a saturated solution of sodium bicarbonate.
- Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 2-butyl-2-(2,4-dichlorophenyl)oxirane.

Note: This is a generalized protocol. Specific reaction conditions such as temperature, reaction time, and stoichiometry may need to be optimized for best results.

An alternative synthetic approach involves the reaction of 4,4-dimethyl-1-(4-chlorophenyl)-3-pentanone with dimethyl sulfide and dimethyl sulfate under alkaline conditions.



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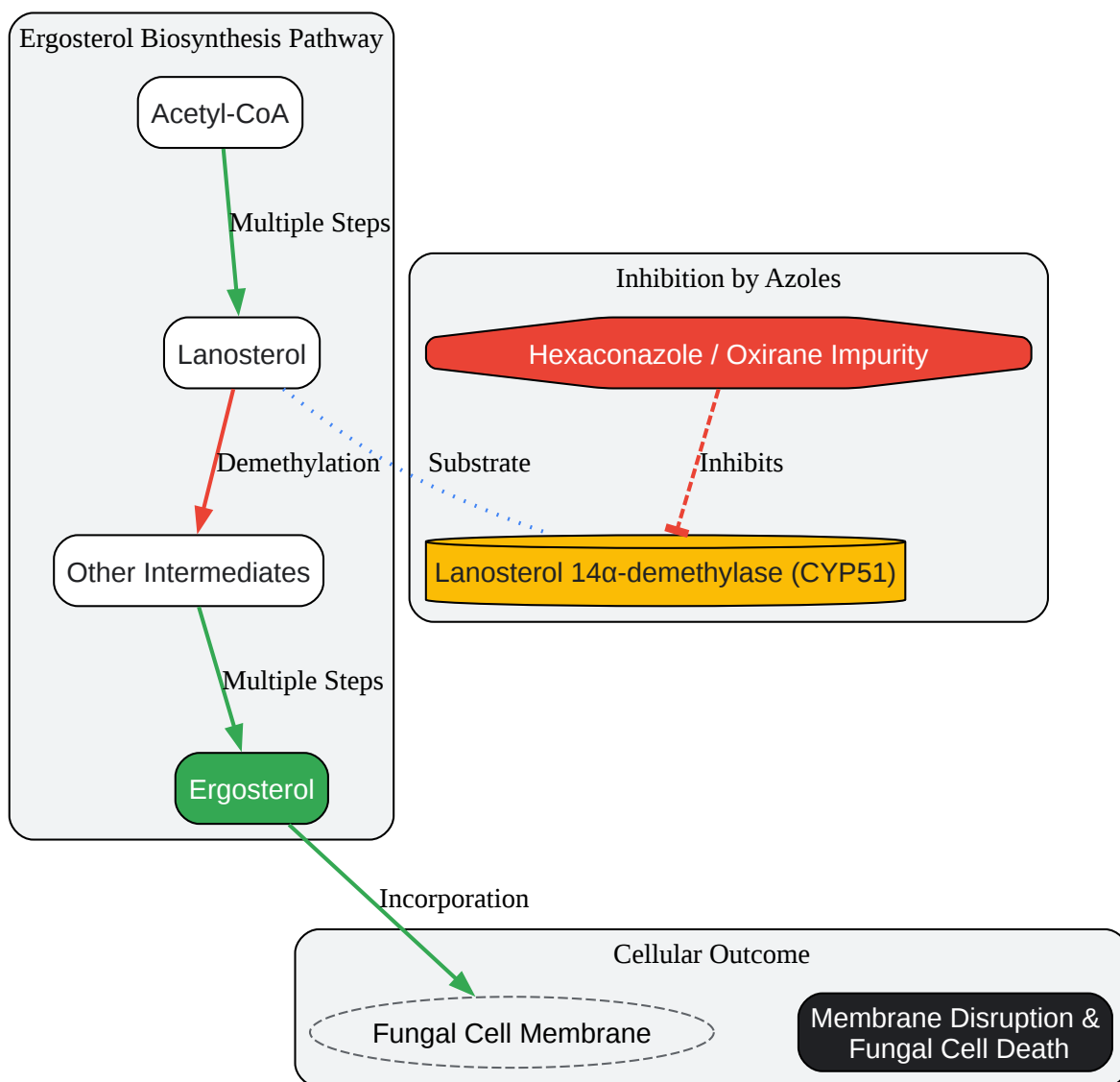
Synthesis pathways for 2-butyl-2-(2,4-dichlorophenyl)oxirane.

Biological Activity and Mechanism of Action

As an impurity of the fungicide Hexaconazole, the biological activity of 2-butyl-2-(2,4-dichlorophenyl)oxirane is presumed to be similar to that of its parent compound, though likely less potent. The primary mode of action of azole fungicides is the disruption of fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane.^{[3][4][5]}

This inhibition is achieved by targeting the enzyme lanosterol 14 α -demethylase (CYP51), a cytochrome P450 enzyme. The binding of the azole fungicide to the heme cofactor of CYP51 prevents the demethylation of lanosterol, a crucial step in the ergosterol biosynthesis pathway. This leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the fungal cell membrane's structure and function.^{[3][5]}

While no specific quantitative data on the fungicidal activity (e.g., IC₅₀ or MIC values) of 2-butyl-2-(2,4-dichlorophenyl)oxirane against various fungal species are publicly available, its structural similarity to Hexaconazole suggests a similar mechanism of action.



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Inhibition of ergosterol biosynthesis by azole fungicides.

Toxicological Profile

Specific toxicological data for 2-butyl-2-(2,4-dichlorophenyl)oxirane is not readily available in the public literature. However, as an epoxide, it belongs to a class of compounds that are often considered potentially genotoxic due to the reactivity of the oxirane ring with DNA.[6]

Regulatory agencies require the assessment of genotoxic impurities in pharmaceutical and agricultural products.[7]

For context, the toxicological profile of the parent compound, Hexaconazole, has been evaluated by regulatory bodies.

Endpoint	Value	Species	Source
Acute Oral LD ₅₀	>2000 mg/kg	Rat	[8]
Acute Dermal LD ₅₀	>2000 mg/kg	Rat	[8]
Carcinogenicity	Group C (Possible Human Carcinogen)	-	[9]
Genotoxicity	Not considered mutagenic	In vitro/In vivo assays	[8][10]
Acceptable Daily Intake (ADI)	0.0047 mg/kg bw/day	-	[10]
Acute Reference Dose (ARfD)	0.25 mg/kg bw/day	-	[10]

Table 2: Toxicological Data for Hexaconazole (Parent Compound)

Note: The toxicological profile of 2-butyl-2-(2,4-dichlorophenyl)oxirane may differ from that of Hexaconazole.

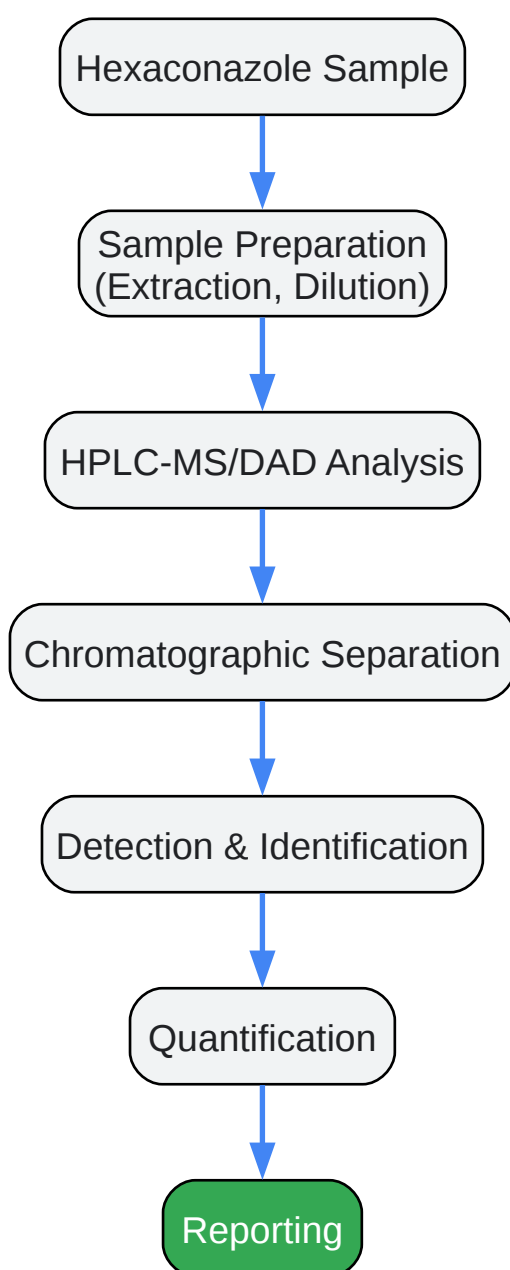
Pharmacokinetics (ADME)

There is no publicly available information on the absorption, distribution, metabolism, and excretion (ADME) of 2-butyl-2-(2,4-dichlorophenyl)oxirane. General ADME studies are crucial in the early stages of drug and chemical development to assess the compound's behavior in a biological system.[11]

Analytical Methods

The detection and quantification of 2-butyl-2-(2,4-dichlorophenyl)oxirane as an impurity in Hexaconazole formulations are critical for quality control. While specific validated methods for this oxirane are not detailed in the available literature, general analytical techniques for the analysis of fungicide impurities are applicable. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or a diode-array detector (DAD) is a common approach.^{[12][13]}

General Workflow for Impurity Analysis



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A generalized workflow for the analysis of impurities.

Conclusion

2-butyl-2-(2,4-dichlorophenyl)oxirane is an impurity of the fungicide Hexaconazole. Its biological activity is likely similar to its parent compound, involving the inhibition of ergosterol biosynthesis in fungi. While general synthetic and analytical methodologies are understood, there is a significant lack of publicly available quantitative data on the specific fungicidal activity, toxicology, and pharmacokinetics of this compound. As a member of the epoxide class, its potential genotoxicity warrants careful consideration and control in commercial fungicide formulations. Further research is needed to fully characterize the biological and toxicological profile of 2-butyl-2-(2,4-dichlorophenyl)oxirane to ensure the safety and efficacy of Hexaconazole-based products. This guide serves as a foundational resource, summarizing the current state of knowledge and highlighting areas where further investigation is required.

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